1,9-Dioxaspiro[5.5]undecan-4-ylmethanol
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Description
The compound 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol is a spirocyclic compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antiviral acyclonucleosides. Spirocyclic compounds are known for their unique structures, where two rings are joined at a single atom, in this case, forming a spiro linkage that is part of the compound's name.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, a novel and efficient four-step synthesis route for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane has been described. This synthesis involves key transformations such as ketalisation, hydroformylation, and ring transformation, which are achieved through catalytic reactions . These methods are crucial for constructing the spirocyclic framework and introducing functional groups that are essential for further chemical transformations.
Molecular Structure Analysis
While the exact molecular structure of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol is not detailed in the provided papers, the synthesis and crystal structure of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, has been synthesized and characterized by single crystal X-ray diffraction . This analysis provides valuable information on the spatial arrangement of atoms in spirocyclic compounds, which is essential for understanding their chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
The provided papers do not offer specific details on the chemical reactions involving 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol. However, the synthesis of related spirocyclic compounds suggests that these molecules can undergo various chemical transformations, which are important for their application in medicinal chemistry. The ability to introduce different substituents through reactions such as ketalisation and hydroformylation indicates a versatile chemistry that can be exploited for the design of new drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol are not explicitly discussed in the provided papers. However, the structural data from related compounds can give insights into properties such as solubility, melting point, and molecular interactions. For example, the presence of hydrogen bonds in the crystal structure of a related spirocyclic compound suggests that similar compounds may have significant solubility in polar solvents and could form supramolecular structures . These properties are important for the compound's behavior in biological systems and its formulation in pharmaceutical applications.
Safety and Hazards
properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIITHDTPFFAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dioxaspiro[5.5]undecan-4-ylmethanol | |
CAS RN |
1517862-80-4 |
Source
|
Record name | 1,9-dioxaspiro[5.5]undecan-4-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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